Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonate, disulfide, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves multiple stepsThe reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions including:
Oxidation: The disulfide groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide groups results in sulfonic acids, while reduction leads to the formation of thiols .
Scientific Research Applications
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The disulfide bonds can interact with thiol groups in proteins, leading to the formation of stable protein complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A chelating agent with similar sulfonate groups.
Disodium 2-sulfonatoethyl methanethiosulfonate: Contains disulfide and sulfonate groups like the target compound.
Uniqueness
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
disodium;1-[3-[[3-[methyl-(2-sulfonatoacetyl)amino]oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O13S4.2Na/c1-14(10(17)7-31(21,22)23)27-11(18)2-4-29-30-5-3-12(19)28-15-9(16)6-8(13(15)20)32(24,25)26;;/h8H,2-7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKLPYHXPWFCL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CS(=O)(=O)[O-])OC(=O)CCSSCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2Na2O13S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.